

# Application Note: Azepane-2-carboxamide in Kinase Inhibitor Synthesis

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## Compound of Interest

Compound Name: Azepane-2-carboxamide

Cat. No.: B11923136

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## Introduction: The Expanded Proline Paradigm

In the optimization of kinase inhibitors, entropy penalties upon binding often limit the potency of flexible linear chains. The **Azepane-2-carboxamide** moiety serves as a critical "expanded proline" mimic. Unlike the rigid five-membered pyrrolidine (proline), the seven-membered azepane ring offers a unique balance of conformational restriction and hydrophobic bulk, allowing it to occupy larger solvent-exposed pockets or ribose-binding regions that are inaccessible to smaller rings.

## Mechanistic Rationale

- Entropy Reduction: By locking the N-C( ) bond within a cycle, the azepane scaffold pre-organizes the inhibitor into a bioactive conformation, reducing the entropic cost of binding ( ).
- Vectorial Projection: The 2-carboxamide functionality directs substituents (typically hinge-binding heteroaryls) at distinct angles ( $\psi$ ,  $\phi$  torsion angles) compared to proline or

piperidine analogs, often enabling unique hydrogen bonding interactions with the kinase hinge region (e.g., residues like Met, Glu, or Leu).

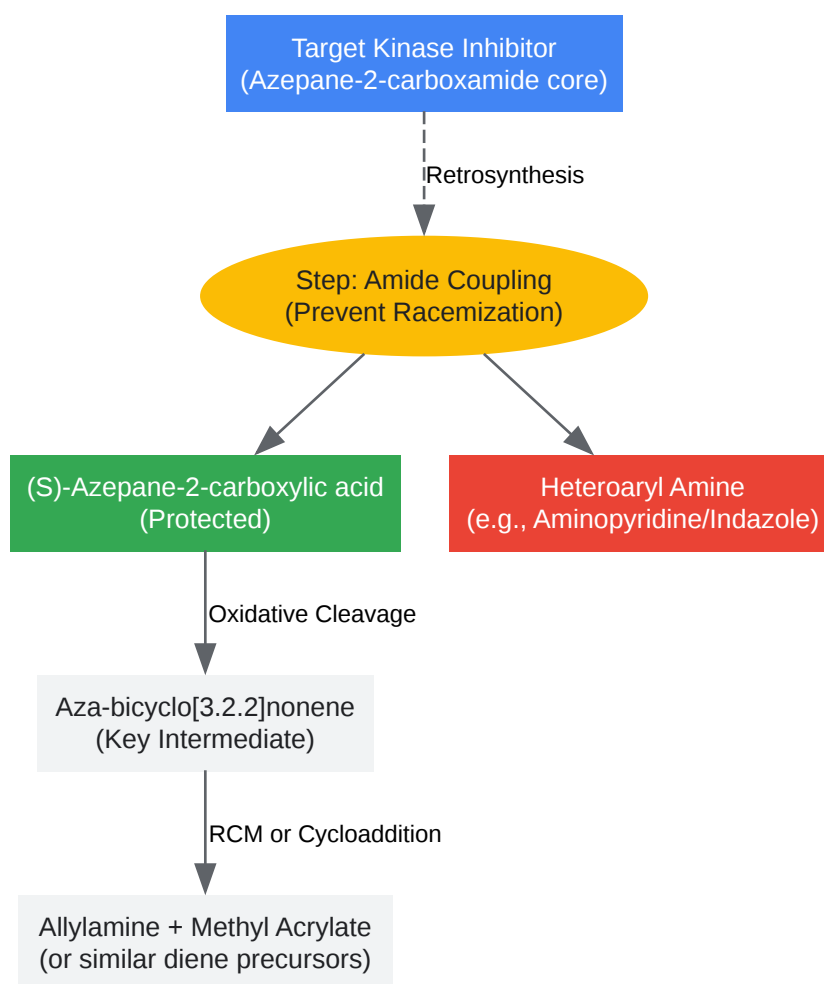
- Solubility Profile: The non-aromatic, saturated nature of the azepane ring improves sp<sup>3</sup>-character (F<sub>sp3</sub>), which correlates with improved solubility and reduced promiscuity compared to flat aromatic linkers.

## Chemical Logic & Retrosynthetic Strategy

The synthesis of **Azepane-2-carboxamide** inhibitors typically follows a convergent route. The critical challenge is establishing the chiral center at C2 and preventing racemization during the amide coupling steps.

## Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of a generic **Azepane-2-carboxamide** kinase inhibitor into its constituent building blocks: the Chiral Azepane Core and the Hinge Binder.



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Caption: Retrosynthetic disconnection of an **Azepane-2-carboxamide** kinase inhibitor showing the convergence of the chiral scaffold and the hinge-binding motif.

## Experimental Protocols

### Protocol A: Asymmetric Synthesis of the (S)-Azepane-2-carboxylic Acid Scaffold

Based on the oxidative cleavage strategy (Wishka et al., Pfizer).

Objective: To synthesize enantiopure (S)-N-Boc-azepane-2-carboxylic acid suitable for library generation.

## Materials

- Precursor: (1S,4S)-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-one (or commercially available chiral bicyclic lactams).
- Reagents: Ruthenium(III) chloride hydrate ( ), Sodium periodate ( ), Acetonitrile ( ), Carbon tetrachloride ( ), Water.
- Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

## Step-by-Step Procedure

- Oxidative Cleavage Setup:
  - Dissolve the bicyclic alkene precursor (10 mmol) in a mixture of :MeCN: (2:2:3 ratio, 100 mL total). Note: is toxic; use DCM/EtOAc as a greener alternative if validated.
  - Cool the mixture to 0°C in an ice bath.
- Catalyst Addition:
  - Add (2.5 mol%) followed by portion-wise addition of (4.0 equiv).
  - Critical: The reaction is highly exothermic. Monitor internal temperature to keep below 10°C during addition.
- Reaction Monitoring:

- Stir vigorously at room temperature for 4-6 hours. The reaction turns a bright yellow/orange color.
- Monitor by TLC (stain with KMnO<sub>4</sub>) for the disappearance of the alkene.
- Work-up:
  - Quench with saturated aqueous (sodium thiosulfate) to reduce excess oxidant.
  - Extract the aqueous layer with EtOAc ( mL).
  - Wash combined organics with brine, dry over , and concentrate
  - Result: This yields the dicarboxylic acid intermediate.
- Cyclization/Reduction (to Azepane):
  - The ring expansion to the final azepane-2-carboxylic acid often requires a specific rearrangement (e.g., Schmidt reaction or via the iodolactonization route depending on the specific bicyclic starting material).
  - Alternative Commercial Route: For medicinal chemistry scale (<5g), purchase (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (CAS: 204675-75-0) directly to ensure enantiopurity.

## Protocol B: Amide Coupling to Kinase Hinge Binders

Objective: Coupling the steric-hindered secondary carboxylic acid of the azepane to an unreactive heteroaryl amine (e.g., 3-aminopyridine derivative).

Challenge: Heteroaryl amines are poor nucleophiles. Standard EDC/HOBt coupling often fails or leads to racemization at the C2 position.

## Materials

- Scaffold: (S)-N-Boc-azepane-2-carboxylic acid (1.0 equiv).
- Amine: Heteroaryl amine (e.g., 5-amino-indazole) (1.1 equiv).
- Coupling Agent: HATU (1.2 equiv) or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for difficult substrates.
- Base: DIPEA (3.0 equiv).
- Solvent: DMF (Anhydrous).

## Step-by-Step Procedure

- Activation:
  - Dissolve (S)-N-Boc-azepane-2-carboxylic acid in anhydrous DMF (0.1 M).
  - Add DIPEA (3.0 equiv) and stir for 5 minutes.
  - Add HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.  
Visual Check: Solution should turn slightly yellow.
- Coupling:
  - Add the heteroaryl amine (1.1 equiv) in one portion.
  - Stir at 40°C for 12-24 hours. Note: Heating is often required for steric reasons, but do not exceed 60°C to avoid racemization.
- Work-up:
  - Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO<sub>3</sub>, and brine.
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.

- Deprotection (Boc Removal):
  - Dissolve crude intermediate in DCM.
  - Add TFA (20% v/v). Stir for 1 hour.
  - Concentrate and purify via Preparative HPLC (Reverse Phase C18).

## Data Summary & Validation

### Key Characterization Markers

To validate the synthesis of the **Azepane-2-carboxamide** inhibitor, compare against these standard values:

Parameter	Expected Value/Observation	Method
<sup>1</sup> H NMR (C2-H)	Multiplet at 4.2 - 4.6 ppm	Diagnostic for alpha-proton; shift indicates amide formation.
Chiral Purity	> 95% ee	Chiral HPLC (Chiralpak AD-H or OD-H columns).
Mass Spectrometry	[M+H] <sup>+</sup> consistent with calc. mass	LC-MS (ESI+).
Solubility	> 50 μM in PBS (pH 7.4)	Kinetic solubility assay (Azepane usually enhances this vs. phenyl rings).

## Troubleshooting Guide

- Problem: Low yield in amide coupling.
  - Root Cause:[\[1\]](#)[\[2\]](#) Steric hindrance of the 7-membered ring adjacent to the carboxylate.
  - Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is known for lower racemization rates and higher yields with sterically hindered amines.

- Problem: Racemization of C2 center.
  - Root Cause:[1][2] Over-activation or high temperature.
  - Solution: Avoid using DMAP. Use HOBt/EDC or T3P. Keep temperature < 40°C.

## References

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Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).

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